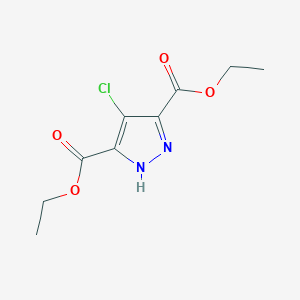
4-chloro-1H-pyrazole-3,5-dicarboxylic acid diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family, which are heterocyclic aromatic organic compounds. This compound is characterized by its molecular structure, which includes a pyrazole ring substituted with chlorine and two ethyl ester groups at the 3 and 5 positions. Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as ethyl chloroformate and hydrazine.
Formation of Pyrazole Ring: The reaction involves the cyclization of hydrazine with ethyl chloroformate to form the pyrazole ring.
Substitution Reactions: Chlorination and esterification steps are performed to introduce the chlorine atom and ethyl ester groups at the desired positions on the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used for substitution reactions, depending on the desired substituent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole derivatives.
科学的研究の応用
3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may be used in the development of pharmaceuticals for treating various diseases.
Industry: The compound's properties make it useful in the production of materials and chemicals for industrial applications.
作用機序
The mechanism by which 3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
類似化合物との比較
3,5-Diethyl 1H-pyrazole-3,5-dicarboxylate: This compound is similar but lacks the chlorine atom.
4-Chloro-1H-pyrazole-3,5-dicarboxylic acid: This compound has the same pyrazole ring but without the ethyl ester groups.
Uniqueness: 3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H11ClN2O4 |
|---|---|
分子量 |
246.65 g/mol |
IUPAC名 |
diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H11ClN2O4/c1-3-15-8(13)6-5(10)7(12-11-6)9(14)16-4-2/h3-4H2,1-2H3,(H,11,12) |
InChIキー |
YXEXOFBUDQKVMA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NN1)C(=O)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


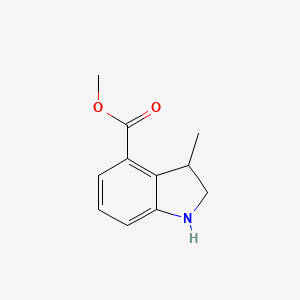
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)

![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
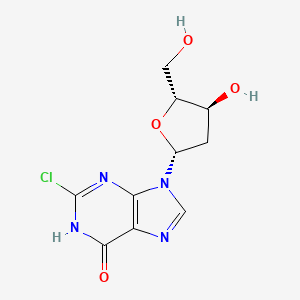
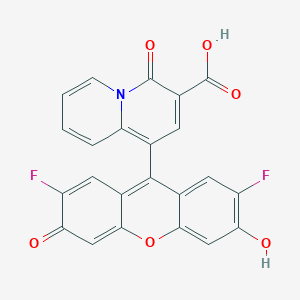
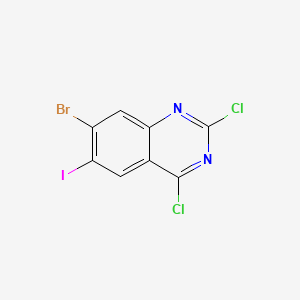
![5-[2-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15364615.png)

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)

